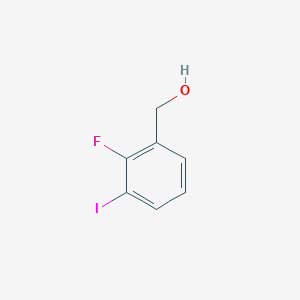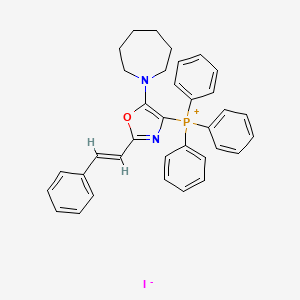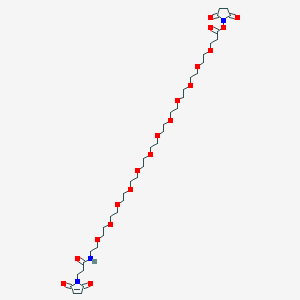
Maleimide-PEG12-NHS ester
Vue d'ensemble
Description
Maleimide-PEG12-NHS ester is a heterobifunctional crosslinker that is reactive to thiol (-SH) and amine (-NH2) groups . It contains a maleimide group, an NHS ester group, and a hydrophilic PEG spacer that increases solubility in aqueous media .
Synthesis Analysis
The synthesis of Maleimide-PEG12-NHS ester involves the reaction of NHS esters with primary amines at pH 7-9 to form amide bonds . The maleimide group reacts with reduced sulfhydryls at pH 6.5-7.5 to form stable thioether bonds .Molecular Structure Analysis
The molecular formula of Maleimide-PEG12-NHS ester is C38H63N3O19 . It has a molecular weight of 865.92 g/mol . The structure includes a maleimide group, an NHS ester group, and a PEG spacer .Chemical Reactions Analysis
Maleimide-PEG12-NHS ester reacts with primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group selectively reacts with the thiol group on a cysteine residue in a protein, forming a stable thioether bond .Physical And Chemical Properties Analysis
Maleimide-PEG12-NHS ester has a molecular weight of 865.92 g/mol . Its elemental composition is C, 52.71; H, 7.33; N, 4.85; O, 35.10 .Applications De Recherche Scientifique
Protein Labeling
Mal-amido-PEG12-NHS is commonly used in protein labeling . The NHS ester group can react with the primary amines (-NH2) of proteins, allowing for the attachment of the PEG linker . This can be useful in a variety of research applications, including the study of protein function and structure .
Oligonucleotide Modification
This compound can also be used to modify amine-modified oligonucleotides . The NHS ester group reacts with the primary amines of the oligonucleotides, enabling the attachment of the PEG linker . This can enhance the stability and solubility of the oligonucleotides, which can be beneficial in research applications such as gene therapy .
Bioconjugation
The maleimide group of Mal-amido-PEG12-NHS can react with a thiol group to form a covalent bond . This allows for the connection of a biomolecule with a thiol, a process known as bioconjugation . This can be used in a variety of research applications, including the development of targeted drug delivery systems .
Enhancing Solubility
The hydrophilic PEG spacer in Mal-amido-PEG12-NHS increases solubility in aqueous media . This can be particularly useful in biological research, where maintaining the solubility of compounds can be critical .
Crosslinking
Mal-amido-PEG12-NHS can act as a crosslinker, reacting with both thiol (-SH) and amine (-NH2) groups . The PEG linker offers good water solubility, flexible linker length, and enhanced stability . This makes it a valuable tool in the creation of complex biomolecular structures .
PEGylation
The process of attaching PEG chains to molecules, known as PEGylation, can increase the solubility and stability of the modified molecules . Mal-amido-PEG12-NHS, with its PEG linker, is often used in PEGylation processes . This can suppress the non-specific binding of charged molecules to the modified surfaces .
Mécanisme D'action
Target of Action
Mal-amido-PEG12-NHS, also known as Maleimide-PEG12-NHS ester, is a PEG derivative containing a maleimide group and an NHS ester . The primary targets of this compound are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .
Mode of Action
The compound interacts with its targets through two key functional groups: the NHS ester and the maleimide group. The NHS ester reacts with primary amines (-NH2) in proteins and other amine-containing molecules, forming a stable amide bond . On the other hand, the maleimide group reacts with thiol groups (-SH), forming a stable thioether bond . This dual reactivity allows the compound to link two different biomolecules together, one with a thiol group and the other with an amine group .
Biochemical Pathways
Instead, it is used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein via the ubiquitin-proteasome system .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media This could potentially enhance its bioavailability
Result of Action
The primary result of the action of Mal-amido-PEG12-NHS is the formation of a stable covalent bond between a thiol-containing biomolecule and an amine-containing biomolecule . This can be used to modify proteins or other biomolecules, or to create PROTACs that can degrade specific target proteins .
Action Environment
The reactivity of the NHS ester and maleimide group in Mal-amido-PEG12-NHS is influenced by the pH of the environment. The NHS ester reacts with primary amines at a pH of 7-10, while the maleimide group reacts with thiol groups at a pH of 6.5-7.5 . Therefore, the compound’s action, efficacy, and stability can be influenced by the pH of the environment. Additionally, the compound should be stored at -20°C and handled under inert gas for best stability .
Orientations Futures
Maleimide-PEG12-NHS ester has been extensively used in the development of protein conjugates . It is used to link PEG chains to proteins or peptides through covalent bonding . The use of PEG-containing reagents can provide specific advantages such as improved stability, protection from proteolytic digestion, increased half-life in biological applications, and reduced immunogenicity .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H63N3O19/c42-33(5-8-40-34(43)1-2-35(40)44)39-7-10-49-12-14-51-16-18-53-20-22-55-24-26-57-28-30-59-32-31-58-29-27-56-25-23-54-21-19-52-17-15-50-13-11-48-9-6-38(47)60-41-36(45)3-4-37(41)46/h1-2H,3-32H2,(H,39,42) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNZLSLPQXOOAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H63N3O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
865.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Maleimide-PEG12-NHS ester | |
CAS RN |
756525-92-5 | |
| Record name | Mal-amido--PEG12-NHS | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



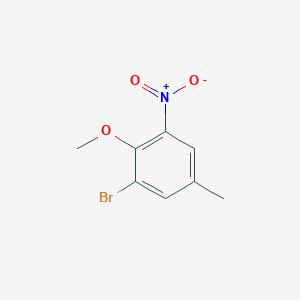
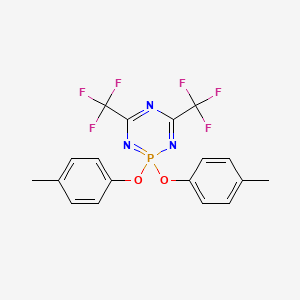
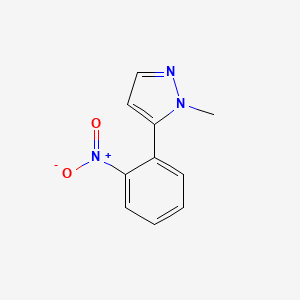

![[1,3]Thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B3041499.png)
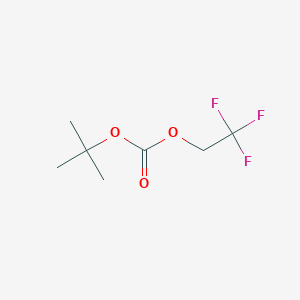
![4-[4-(trifluoromethyl)phenyl]dihydro-2H-pyran-2,6(3H)-dione](/img/structure/B3041504.png)
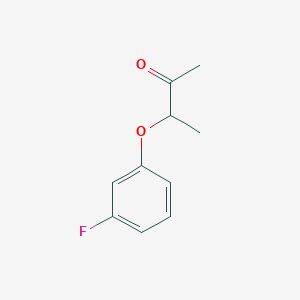


![(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(iodomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B3041510.png)
